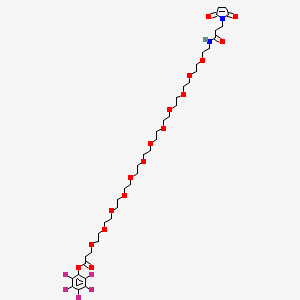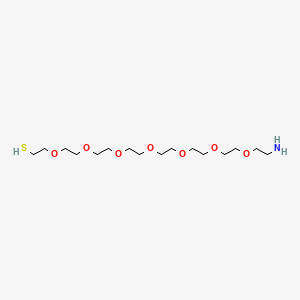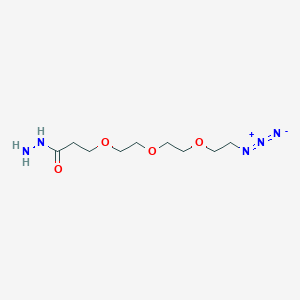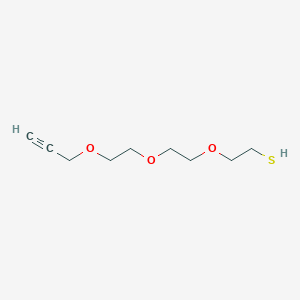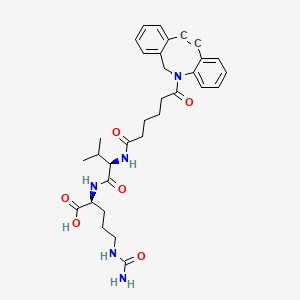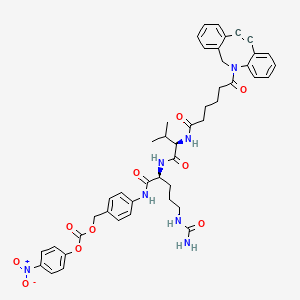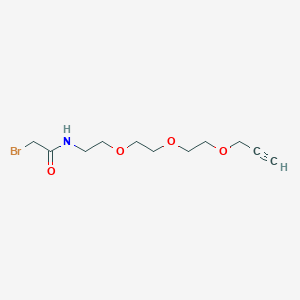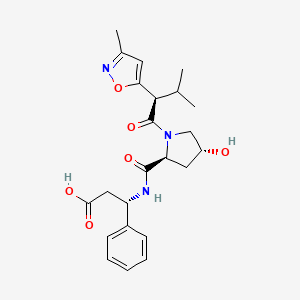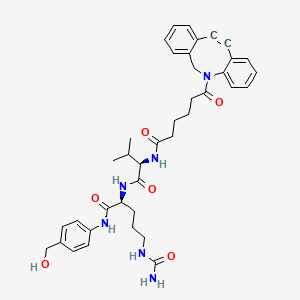
DBCO-Val-Cit-PAB-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-Val-Cit-PAB-OH involves multiple steps, starting with the preparation of the valine-citrulline dipeptide. This dipeptide is then linked to p-aminobenzyl alcohol through a carbamate bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The compound is typically produced under controlled environments to maintain its stability and reactivity .
Chemical Reactions Analysis
Types of Reactions
DBCO-Val-Cit-PAB-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The benzylic alcohol group can be substituted with various drug payloads.
Click Reactions: The dibenzocyclooctyne group participates in strain-promoted alkyne-azide cycloaddition reactions with azide-containing molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include carbodiimides and amines under mild conditions.
Click Reactions: These reactions typically occur under ambient conditions without the need for copper catalysts.
Major Products Formed
The major products formed from these reactions are antibody-drug conjugates, where the drug payload is effectively linked to the antibody through the this compound linker .
Scientific Research Applications
DBCO-Val-Cit-PAB-OH is extensively used in scientific research, particularly in the following fields:
Chemistry: As a versatile linker in click chemistry for the synthesis of complex molecules.
Biology: In the development of bioconjugates for imaging and diagnostic purposes.
Medicine: As a key component in the synthesis of antibody-drug conjugates for targeted cancer therapy
Industry: In the production of biopharmaceuticals and advanced drug delivery systems.
Mechanism of Action
The mechanism of action of DBCO-Val-Cit-PAB-OH involves its role as a linker in antibody-drug conjugates. Upon administration, the ADC binds to the target antigen on the cancer cell surface, forming an ADC-antigen complex. This complex is internalized into the cancer cell, where lysosomal enzymes cleave the valine-citrulline dipeptide, releasing the active drug payload to exert its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
DBCO-Val-Cit-PABC-OH: Similar in structure but includes an additional p-aminobenzyl carbamate group.
DBCO-PEG4-Val-Cit-PAB-MMAF: Contains a polyethylene glycol spacer and monomethyl auristatin F as the drug payload.
Uniqueness
DBCO-Val-Cit-PAB-OH is unique due to its highly reactive dibenzocyclooctyne group, which allows for copper-free click reactions, and its chemically labile valine-citrulline dipeptide, which ensures efficient drug release within the target cells .
Properties
IUPAC Name |
6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-oxohexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46N6O6/c1-26(2)36(38(50)43-32(13-9-23-41-39(40)51)37(49)42-31-21-17-27(25-46)18-22-31)44-34(47)15-7-8-16-35(48)45-24-30-12-4-3-10-28(30)19-20-29-11-5-6-14-33(29)45/h3-6,10-12,14,17-18,21-22,26,32,36,46H,7-9,13,15-16,23-25H2,1-2H3,(H,42,49)(H,43,50)(H,44,47)(H3,40,41,51)/t32-,36+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSUTABXRCDSHE-LBHUVFDKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
